molecular formula C20H21BrClF2N3OS B2784589 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride CAS No. 1215825-54-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2784589
CAS No.: 1215825-54-9
M. Wt: 504.82
InChI Key: SCUWFGVHFBMDRK-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a benzothiazole core substituted with a bromine atom at the 6-position and a diethylaminoethyl group linked via an amide bond. The benzamide moiety is further substituted with fluorine atoms at the 2- and 6-positions, forming a difluorobenzamide scaffold. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

The bromine atom may enhance binding affinity via hydrophobic interactions, while the diethylaminoethyl group improves solubility and membrane permeability .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrF2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)18-14(22)6-5-7-15(18)23)20-24-16-9-8-13(21)12-17(16)28-20;/h5-9,12H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUWFGVHFBMDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₂₄BrClN₄O₃S
  • Molecular Weight : 503.8 g/mol
  • CAS Number : 1215610-36-8

The compound features a benzo[d]thiazole core, a diethylamino group, and difluorobenzamide moiety, which contribute to its biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown significant inhibition of cancer cell proliferation. For instance, derivatives of benzothiazole have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 and A549 cells .
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL against tested organisms .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its biological activity. A comparative analysis of similar compounds reveals the following:

Compound NameStructure FeaturesNotable Activities
N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideSimilar amine and sulfonyl groupsPotential anti-cancer activity
N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideDifferent halogen substitutionDiverse pharmacological profiles

This table illustrates how variations in the substituents can lead to different biological profiles, emphasizing the importance of structure in determining activity.

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit cell migration and reduce inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 1 μM .
  • Mechanistic Insights : Research indicated that certain benzothiazole derivatives could inhibit key enzymes involved in cancer progression. For example, compounds were found to downregulate dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis necessary for rapidly dividing cells .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties by scavenging reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies indicate that N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride may exhibit significant anticancer properties. Research has shown that similar benzothiazole derivatives often interact with cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been explored for their ability to combat a range of bacterial and fungal infections, making this compound a candidate for further investigation in this area .
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies on related benzamide derivatives have demonstrated their ability to protect neurons from oxidative stress and apoptosis, suggesting that this compound could also provide neuroprotection .

Interaction Studies

Research into the interactions of this compound with various biological targets is crucial for elucidating its mechanism of action. For instance, studies have focused on its binding affinity to specific receptors involved in cancer progression and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(6-bromobenzo[d]thiazol-2-yl)-N-(diethylamino)ethyl-4-methylsulfonylbenzamideContains similar amine and sulfonyl groupsPotential anti-cancer activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(diisopropylamino)ethyl-4-methylsulfonylbenzamideVariation in amino substituentsAntimicrobial properties
N-(6-bromobenzo[d]thiazol-2-yl)-N-(aminoethyl)-4-methylsulfonylbenzamideDifferent halogen substitutionDiverse pharmacological profiles

This table illustrates how variations in substituents can influence the biological activities of benzothiazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Core

Key Compounds from Evidence :
  • N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3 348 550A1)
  • 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1)
Structural and Functional Differences :
Feature Target Compound Analog Analog
Benzothiazole Substituent 6-bromo (bulky, hydrophobic) 6-trifluoromethyl (electron-withdrawing, lipophilic) N/A (benzamide core instead)
Amide Side Chain Diethylaminoethyl (basic, enhances solubility) Methoxyphenyl acetamide (lipophilic, neutral) Trifluoropropoxy group (highly electronegative)
Aromatic Substitution 2,6-difluorobenzamide (enhances metabolic stability) Varied methoxy positions (electron-donating) 2-chloro-6-fluoroaniline (steric and electronic effects)
Salt Form Hydrochloride (improves aqueous solubility) Neutral (likely lower solubility) Neutral (synthesized in high yield: 90%)
Hypothesized Property Differences :
  • Solubility: The target compound’s hydrochloride salt and diethylaminoethyl group likely confer superior aqueous solubility compared to neutral analogs in .
  • Binding Affinity : The 6-bromo substituent may offer stronger hydrophobic interactions than ’s trifluoromethyl group, but weaker electron-withdrawing effects.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : The 2,6-difluorobenzamide in the target compound is expected to resist oxidative metabolism better than methoxy-substituted analogs in , which are prone to demethylation .
  • Target Selectivity: The diethylaminoethyl group may enable interactions with charged residues in enzyme active sites, differing from ’s trifluoropropoxy group, which likely engages in halogen bonding .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 6-bromobenzo[d]thiazol-2-amine with 2-(diethylamino)ethylamine under nucleophilic substitution conditions.
  • Step 2: Introduce the 2,6-difluorobenzoyl group via amide coupling using 2,6-difluorobenzoyl chloride in dichloromethane with triethylamine as a base .
  • Step 3: Deprotect the Boc-protected intermediate (if applicable) using HCl in ether, followed by recrystallization for purification .
  • Key monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity .

Basic: Which spectroscopic and analytical methods validate its structural integrity?

Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 7.65–7.26 ppm for benzothiazole/fluorobenzene), diethylaminoethyl chain protons (δ 3.53–1.98 ppm), and ammonium salt signals (δ 12.45 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretching (~1689 cm⁻¹) and C-F/C-Br vibrations .
  • Mass Spectrometry (ESI): Verify molecular ion peaks (e.g., m/z = 346.1 for intermediates) .
  • Elemental Analysis: Match experimental vs. calculated C, H, N, S, and Cl percentages to confirm stoichiometry .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation.
  • Use desiccants to avoid moisture absorption, as the hydrochloride salt is hygroscopic .
  • Avoid prolonged exposure to basic conditions, which may deprotonate the ammonium group and alter solubility .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Statistical Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and catalyst loading .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the diethylaminoethyl group .
  • Microwave-Assisted Synthesis: Reduce reaction time for amide coupling steps while maintaining >90% purity .
  • Post-Reaction Workup: Optimize pH during HCl salt formation (target pH 4–5) to maximize crystallization efficiency .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:

  • Standardized Assays: Re-evaluate activity under consistent conditions (e.g., cell line, ATP concentration for kinase assays). For example, discrepancies in cytotoxicity may arise from differing MTT assay protocols .
  • Metabolite Interference Testing: Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may alter potency .
  • Computational Docking: Compare binding poses in kinase targets (e.g., EGFR, BTK) using molecular dynamics simulations to identify key interactions (e.g., Br-π stacking with bromobenzothiazole) .

Advanced: What computational strategies predict its interactions with biological targets?

Answer:

  • Quantum Chemical Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., fluorobenzene vs. bromothiazole) .
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., solvation of the diethylaminoethyl group in lipid bilayers) .
  • Machine Learning (ML): Train models on kinase inhibitor datasets to predict selectivity profiles (e.g., PAINS filters for false positives) .

Advanced: How to analyze thermal stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min under nitrogen to identify decomposition points (>200°C typical for benzothiazoles) .
  • Differential Scanning Calorimetry (DSC): Detect endothermic peaks corresponding to melting or polymorph transitions .
  • GC-MS Degradation Studies: Heat samples to 150°C and analyze volatile byproducts (e.g., diethylamine release from the side chain) .

Basic: What solvents are compatible for in vitro biological testing?

Answer:

  • Primary Solvent: Use DMSO (≤0.1% v/v) for stock solutions due to the compound’s low aqueous solubility.
  • Buffer Systems: Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to prevent aggregation .
  • Avoid: Ethanol or methanol, which may denature protein targets in enzymatic assays .

Advanced: How to design SAR studies focusing on the bromothiazole moiety?

Answer:

  • Analog Synthesis: Replace bromine with Cl, I, or CF3 to assess halogen-bonding effects on target affinity .
  • Bioisosteric Replacement: Substitute benzothiazole with benzoxazole or indole and compare IC50 shifts .
  • Crystallography: Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding pocket interactions .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Quality Control (QC): Enforce strict thresholds for HPLC purity (>98%) and residual solvent levels (ICH guidelines) .
  • Scale-Up Protocols: Use continuous flow reactors for amide coupling steps to enhance reproducibility .

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